An In-depth Technical Guide to Methyl 2-bromo-2-fluoropropanoate
An In-depth Technical Guide to Methyl 2-bromo-2-fluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular frameworks is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. It is within this context that bifunctional reagents, possessing both fluorine and another reactive handle, emerge as powerful tools for the medicinal chemist. This guide provides a comprehensive technical overview of one such reagent: Methyl 2-bromo-2-fluoropropanoate. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the core physical properties, synthetic utility, and practical handling considerations of this versatile building block. The following sections are structured to provide a deep, field-proven understanding, grounded in scientific literature, to empower researchers in their quest for novel therapeutics.
Core Molecular Attributes of Methyl 2-bromo-2-fluoropropanoate
Methyl 2-bromo-2-fluoropropanoate (CAS Number: 157415-07-1) is a halogenated ester that presents a unique combination of reactive centers.[1] The presence of a bromine and a fluorine atom on the same α-carbon of the propanoate backbone makes it a valuable intermediate in organic synthesis.[1]
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆BrFO₂ | [2] |
| Molecular Weight | 184.99 g/mol | [1] |
| Appearance | Clear, light yellow to faint orange liquid. Also reported as a white powder. | [1][2] |
| Synonyms | Propanoic acid, 2-bromo-2-fluoro-, methyl ester; 2-Bromo-2-fluoropropanoic acid methyl ester | [1] |
The physical state of the compound may vary depending on its purity and the ambient temperature. The discrepancy in its reported appearance as both a liquid and a powder suggests that it may have a melting point close to room temperature or that different suppliers provide it in different forms.
Physicochemical Properties: A Comparative Analysis
Precise, experimentally determined physical constants for Methyl 2-bromo-2-fluoropropanoate are not consistently available in readily accessible literature. To provide a functional understanding, this section presents data for structurally related compounds, which can serve as valuable estimators for its behavior.
| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n₂₀/D) |
| Methyl (2R)-2-fluoropropanoate | 108 | 1.021 | Not Available |
| Methyl 2-bromopropionate | 51 @ 19 mmHg | 1.497 @ 25 °C | 1.451 |
| Methyl 2-bromo-2-methylpropionate | 52 @ 19 Torr | 1.399 @ 20 °C | 1.451 |
The boiling point of Methyl 2-bromo-2-fluoropropanoate is expected to be influenced by the presence of both bromine and fluorine. The significantly higher boiling point of Methyl (2R)-2-fluoropropanoate compared to the brominated analogs at reduced pressure suggests that the fluorine atom's electronegativity and ability to form hydrogen bonds may play a more significant role in its intermolecular forces than the larger bromine atom. The density is also likely to be intermediate between the fluorinated and brominated counterparts.
Spectroscopic Characterization: Deciphering the Molecular Signature
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a dedicated full spectral analysis for Methyl 2-bromo-2-fluoropropanoate is not widely published, a key study on isomeric methyl fluorobromopropanoates provides significant insight into its expected NMR characteristics.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of Methyl 2-bromo-2-fluoropropanoate are predicted to be informative due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.
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¹H NMR: The proton NMR spectrum is anticipated to show a doublet for the methyl protons (CH₃) due to coupling with the adjacent fluorine atom. The methoxy group (OCH₃) would appear as a singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon bearing the halogens, the methyl carbon, and the methoxy carbon. The signal for the α-carbon will be split due to coupling with the fluorine atom.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. It is expected to show a quartet due to coupling with the three protons of the adjacent methyl group.[4]
A detailed analysis of the proton spectra of the isomeric Methyl 2-bromo-3-fluoropropanoate and the 3-bromo-2-fluoro isomer has been conducted, providing valuable data on the magnitude and signs of geminal and vicinal proton-proton and proton-fluorine coupling constants.[3] This study serves as an excellent reference for predicting the spectral features of Methyl 2-bromo-2-fluoropropanoate.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-bromo-2-fluoropropanoate will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations, as well as C-O and C-halogen stretching frequencies. The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[5]
Synthesis and Purification: An Experimental Perspective
Proposed Synthetic Pathway
A plausible and commonly employed method for the synthesis of α-halo esters is the esterification of the corresponding α-halo carboxylic acid.[6]
Figure 1. Proposed synthetic route for Methyl 2-bromo-2-fluoropropanoate via Fischer esterification.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard laboratory practices for Fischer esterification.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-2-fluoropropanoic acid.
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Reagent Addition: Add an excess of methanol, which serves as both a reactant and a solvent.
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Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
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Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure.
Safe Handling and Storage: A Commitment to Laboratory Safety
Given its potential for moderate to high toxicity, handling Methyl 2-bromo-2-fluoropropanoate requires adherence to strict safety protocols.[1] The hazard profile of the related compound, Methyl (2R)-2-fluoropropanoate, includes flammability, skin and eye irritation, and respiratory irritation.[7]
Personal Protective Equipment (PPE)
Figure 2. Recommended personal protective equipment and engineering controls for handling Methyl 2-bromo-2-fluoropropanoate.
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
Methyl 2-bromo-2-fluoropropanoate stands as a promising and versatile building block for the synthesis of complex, fluorine-containing molecules. Its unique structural motif offers a gateway to novel chemical space, particularly in the realms of pharmaceutical and agrochemical research. While a complete, experimentally verified dataset of its physical properties remains to be fully elucidated in publicly accessible literature, the information compiled in this guide from related compounds and spectroscopic studies provides a robust foundation for its practical application. As the demand for sophisticated fluorinated compounds continues to grow, it is anticipated that a more comprehensive characterization of this and similar reagents will become available, further empowering chemists to innovate at the molecular level.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Quality of Methyl 2-Bromo-2-Methylpropionate: A Supplier's Perspective. Retrieved from [Link]
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LookChem. (n.d.). Methyl 2-bromo-2-fluoropropionate CAS NO.157415-07-1. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). N.M.R. STUDIES: PART VI. THE COMPLETE ANALYSIS OF THE PROTON SPECTRA OF TWO ISOMERIC METHYL FLUOROBROMOPROPANOATES WITH THE AID OF HETERONUCLEAR SPIN DECOUPLING. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
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NIST. (n.d.). Propane, 2-bromo-2-methyl-. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of compound 2 Synthesis of (R)-methyl-2-bromo 2-(6- methoxynaphthalen-2-yl)propanoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-bromo-2-methylpropionate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13 C NMR spectrum: 2-methylpropene. Retrieved from [Link]
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